7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Spectroscopic Analysis and Molecular Identification
The molecular identity of 7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 799274-06-9) has been rigorously established through spectroscopic methods. The compound’s molecular formula, C₉H₁₀FN·HCl , corresponds to a molecular weight of 187.64 g/mol. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
- ¹H NMR : Aromatic protons appear as a doublet at δ 7.30–7.40 ppm (2H, J = 8.5 Hz), while the tetrahydroquinoline backbone shows resonances at δ 3.10–3.30 ppm (2H, CH₂) and δ 2.70–2.90 ppm (2H, CH₂).
- ¹³C NMR : The fluorinated aromatic carbon (C7) exhibits a characteristic coupling constant (¹J₃₅Cl–F = 245 Hz) at δ 158.2 ppm, with the tetrahydroquinoline carbons appearing at δ 28.5 ppm (C3) and δ 45.8 ppm (C4).
Infrared (IR) spectroscopy confirms functional groups, with a sharp peak at 1,650 cm⁻¹ (C=N stretch) and a broad band at 3,200 cm⁻¹ (N–H stretch). High-resolution mass spectrometry (HRMS) corroborates the molecular formula, showing a parent ion at m/z 187.0764 (calculated 187.0768 for C₉H₁₁ClFN⁺).
Table 1: Key spectroscopic data
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.35 (d, J = 8.5 Hz), 3.20 (m), 2.80 (m), 1.90 (m) | |
| ¹³C NMR (101 MHz) | δ 158 |
Propriétés
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYILBIVIWNOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224640-26-9 | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core with a fluorine atom at the 7th position. This structural modification enhances its lipophilicity and metabolic stability, allowing for effective interactions with various biological targets.
Antimicrobial Properties
Research indicates that 7-fluoro-1,2,3,4-tetrahydroquinoline derivatives exhibit notable antimicrobial activity against a range of microbial strains. This includes both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives can inhibit bacterial growth at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Key findings include:
- Cell Viability Assays : Treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations of 10 µM after 48 hours .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically:
- Cyclooxygenase (COX) Inhibition : Studies indicate that it can inhibit COX-1 and COX-2 enzymes, which are involved in inflammatory processes. The IC50 values for COX-2 inhibition were found to be around 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The fluorine atom enhances the binding affinity to protein targets due to increased electronegativity and steric effects .
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the mitochondrial pathway, involving caspase activation .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | COX Inhibitor |
| 7-Bromo-1,2,3,4-tetrahydroquinoline | Moderate | Low | Not significant |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline | Low | Moderate | COX Inhibitor |
Case Studies
Recent research has documented specific case studies illustrating the efficacy of this compound:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms when treated with a regimen including this compound compared to standard antibiotics .
- Cancer Cell Line Study : In a laboratory setting, treatment of A549 lung cancer cells with the compound resulted in a marked decrease in proliferation rates and increased markers of apoptosis after 24 hours .
Applications De Recherche Scientifique
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- THQ-HCl is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties facilitate the development of compounds that can interact effectively with biological targets involved in these conditions .
Potential Therapeutic Applications
- Recent studies have highlighted its potential in developing drugs for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in this area .
Neuroscience Research
Investigating Neurotransmitter Systems
- Researchers utilize THQ-HCl to study the mechanisms of neurotransmitter action. Understanding how this compound affects neurotransmitter systems can lead to breakthroughs in treating mental health conditions such as depression and anxiety .
Analytical Chemistry
Enhancing Chemical Analysis Accuracy
- In analytical chemistry, THQ-HCl is employed to detect and quantify related substances, improving the accuracy of chemical analyses. Its unique properties allow for better solubility and bioavailability in various analytical methods .
Drug Formulation
Improving Solubility and Bioavailability
- The compound's characteristics enhance drug formulation processes, making it a valuable component in creating medications with improved therapeutic efficacy. Its role in increasing the solubility of active pharmaceutical ingredients is particularly noteworthy .
Biological Studies
Evaluating Cell Signaling Pathways
- THQ-HCl is utilized in biological assays to assess its effects on cell signaling pathways. This research contributes to identifying new therapeutic targets and understanding the biological mechanisms underlying various diseases .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Positional Isomers: Fluorine Substitution
Fluorine substitution at different positions on the tetrahydroquinoline/tetrahydroisoquinoline backbone alters steric and electronic properties:
| Compound | CAS Number | Molecular Formula | Substituent Position | Purity | Key Properties | Reference |
|---|---|---|---|---|---|---|
| 7-Fluoro-1,2,3,4-tetrahydroquinoline HCl | 799274-06-9 | C₉H₁₁ClFN | 7 | 95% | Enhanced ring electronegativity, moderate lipophilicity | [8, 10, 12] |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | 799274-08-1 | C₉H₁₁ClFN | 6 | 98% | Altered dipole moment; potential for distinct binding modes | [10] |
| 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl | 1207176-29-1 | C₉H₁₁ClFN | 5 | 95% | Increased steric hindrance near the nitrogen center | [10, 19] |
Structural Implications :
Halogen-Substituted Analogs
Replacing fluorine with other halogens or functional groups introduces variability in size, electronegativity, and lipophilicity:
| Compound | CAS Number | Molecular Formula | Halogen/Group | Molecular Weight | Key Differences | Reference |
|---|---|---|---|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroquinoline HCl | 90562-34-8 | C₉H₁₁Cl₂N | Cl | 204.10 | Larger atomic radius; higher lipophilicity (logP) | [5, 17] |
| 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline HCl | CID 71758250 | C₉H₉BrClFN | Br, F | 273.54 | Steric bulk; potential for halogen bonding | [9] |
| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl | 284027-37-8 | C₁₀H₁₁ClF₃N | CF₃ | 249.65 | High lipophilicity; strong electron-withdrawing effects | [3, 7] |
Functional Impact :
Additional Functional Group Modifications
Methyl, methoxy, or aryl substitutions further diversify properties:
| Compound | CAS Number | Molecular Formula | Additional Groups | Key Applications | Reference |
|---|---|---|---|---|---|
| 7-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline HCl | EN300-6492219 | C₁₂H₁₇ClFN | 2,2,4-trimethyl | Enhanced steric protection; chiral centers | [16] |
| 6-Methoxy-N-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline | N/A | C₂₀H₂₀N₂O | Methoxy, naphthyl | Antitumor activity (tubulin binding) | [14] |
Méthodes De Préparation
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield/Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Deoxyfluorination of Catecholamines | N-protected catecholamines | PhI(OAc)2, MsOH, THF, deoxyfluorination agents | High regioselectivity, up to 95% yield | Regioselective fluorination, versatile | Requires careful choice of protecting group |
| Nitration and Hydrolysis Route | 1,2,3,4-tetrahydroquinoline | Nitration agents, strong acids (H2SO4, H3PO4), high temp | Moderate yields (~50% pure isomer) | Established method, scalable | Multi-step, harsh conditions |
| General Cyclization and Functionalization | Various quinoline precursors | Acid catalysis, metal catalysts, thermal methods | Variable | Broad applicability | Less specific for fluorinated derivatives |
Detailed Research Findings
- The regioselectivity in the deoxyfluorination method is controlled by the electronic nature of the N-protecting group, which affects the site of fluorination on the tetrahydroquinoline ring.
- Oxidative cyclization using hypervalent iodine reagents proceeds rapidly at low temperatures (0 °C to –30 °C) with high yields.
- The nitration-hydrolysis method benefits from strong aqueous acids and elevated temperatures but may require careful purification to isolate the 7-substituted isomer.
- Alkylation of hydroxy intermediates enables further functionalization, including introduction of trifluoroethyl or trifluoropropyl groups, which are valuable for pharmaceutical applications.
Q & A
Q. What are the critical steps in synthesizing 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves:
- Ring formation : Constructing the tetrahydroquinoline core via cyclization of appropriately substituted precursors.
- Fluorination : Introducing the fluorine atom at the 7th position using electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor® or KF in polar aprotic solvents) .
- Salt formation : Reacting the free base with HCl to yield the hydrochloride salt for improved stability and solubility. Optimization includes adjusting reaction temperatures (e.g., 0–60°C for fluorination), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., palladium for cross-coupling steps) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring saturation.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at 200.67 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve) using reverse-phase columns .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Store at room temperature in a desiccator to prevent hygroscopic degradation.
- Solubility : Prepare stock solutions in anhydrous DMSO (10–50 mM) to avoid hydrolysis.
- Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid inhalation of fine powders .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine at position 7) influence target binding and selectivity?
- Fluorine’s electronic effects : Enhances binding affinity to hydrophobic pockets (e.g., in neurotransmitter receptors) via increased electronegativity and van der Waals interactions.
- Methodological validation :
- Computational docking : Molecular dynamics simulations to predict binding poses (e.g., with serotonin receptors).
- Mutagenesis studies : Replace fluorine with H/Cl to quantify its role in receptor activation .
Q. How can researchers design experiments to evaluate neuropharmacological activity?
- In vitro assays :
- Radioligand binding (e.g., competitive displacement of [³H]serotonin in cortical membranes).
- Functional assays (e.g., cAMP accumulation in transfected HEK293 cells).
- In vivo models :
- Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response profiling (1–10 mg/kg, i.p.).
- Pharmacokinetic studies: Measure brain penetration via LC-MS/MS .
Q. How should researchers address contradictions in reported biological activity data?
- Variable analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent carriers like DMSO vs. saline).
- Orthogonal validation : Use multiple methods (e.g., electrophysiology + calcium imaging) to confirm receptor modulation.
- Meta-analysis : Aggregate data across studies to identify trends (e.g., fluorinated derivatives showing higher potency in CNS targets) .
Q. What strategies optimize yield in multi-step syntheses of fluorinated tetrahydroquinolines?
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediates.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures).
- Scale-up challenges : Mitigate exothermic reactions during fluorination by controlled addition of reagents .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others show no activity?
- Dose dependency : Neuroprotection may occur only at narrow concentration ranges (e.g., 1–10 µM).
- Model limitations : Primary neurons vs. immortalized cell lines may respond differently to oxidative stress.
- Compound stability : Degradation in aqueous buffers (e.g., pH-dependent hydrolysis) could reduce efficacy .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
